2-(5-Oxooxolan-2-yl)acetic acid

Catalog No.
S590327
CAS No.
60551-20-4
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Oxooxolan-2-yl)acetic acid

CAS Number

60551-20-4

Product Name

2-(5-Oxooxolan-2-yl)acetic acid

IUPAC Name

2-(5-oxooxolan-2-yl)acetic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)

InChI Key

BWEICTHJUIJQPH-UHFFFAOYSA-N

SMILES

C1CC(=O)OC1CC(=O)O

Synonyms

3-HA-3,6-LA, 3-hydroxyadipic acid 3,6-lactone

Canonical SMILES

C1CC(=O)OC1CC(=O)O

The exact mass of the compound 3-Hydroxyadipic acid 3,6-lactone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(5-Oxooxolan-2-yl)acetic acid is an organic compound characterized by its unique oxolan structure, which consists of a five-membered cyclic ether with a keto group. The molecular formula is C6H8O4C_6H_8O_4, and it features both a carboxylic acid and a ketone functional group, making it a member of the carboxylic acids family. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

  • The mechanism of action of 3-HYAD-3,6-lactone remains unknown due to limited research.
  • Its potential role in biological systems or interaction with other compounds requires further investigation.
  • No safety information regarding flammability, reactivity, or toxicity of 3-HYAD-3,6-lactone is currently available in scientific databases [, ].
  • As with any unknown compound, it is advisable to handle it with caution in a laboratory setting and follow general safety protocols.

Identification and Characterization:

3-Hydroxyadipic acid 3,6-lactone, also known as (5-oxotetrahydrofuran-2-yl)acetic acid or 2-furanacetic acid, is a small molecule belonging to the class of gamma-butyrolactones []. It is identified by its chemical formula C6H8O4, CAS Registry Number 60551-20-4, and characterized by its unique chemical structure containing a fused ring system with a hydroxyl group and a carboxylic acid group [].

Potential Biomarker:

Research suggests that 3-hydroxyadipic acid 3,6-lactone might be a potential biomarker for the consumption of certain foods. This is because it has been detected, although not quantified, in various food sources like ducks, chickens, and domestic pigs []. However, further investigation is needed to validate its efficacy as a reliable dietary biomarker.

The chemical behavior of 2-(5-Oxooxolan-2-yl)acetic acid can be understood through its functional groups:

  • Acid-Base Reactions: As a carboxylic acid, it can react with bases to form salts. For example:
    2 5 Oxooxolan 2 yl acetic acid+NaOH2 5 Oxooxolan 2 yl acetate+H2O\text{2 5 Oxooxolan 2 yl acetic acid}+\text{NaOH}\rightarrow \text{2 5 Oxooxolan 2 yl acetate}+\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters:
    2 5 Oxooxolan 2 yl acetic acid+R OHEster+H2O\text{2 5 Oxooxolan 2 yl acetic acid}+\text{R OH}\rightarrow \text{Ester}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield other compounds.

Research indicates that 2-(5-Oxooxolan-2-yl)acetic acid may exhibit biological activities relevant to pharmacology. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory and anticancer properties. Specific studies have shown that derivatives of similar compounds can inhibit enzymes involved in inflammatory pathways, indicating that this compound might also hold therapeutic promise in treating conditions like cancer and inflammation .

The synthesis of 2-(5-Oxooxolan-2-yl)acetic acid can be achieved through various methods, including:

  • Cyclization Reactions: Starting from simple acyclic precursors, cyclization can be induced under acidic or basic conditions to form the oxolan ring.
  • Functional Group Transformations: Precursor compounds can undergo transformations such as oxidation or reduction to introduce the necessary functional groups.
  • Multi-step Synthesis: A combination of reactions may be used to construct the compound from simpler building blocks, often involving protection and deprotection steps for sensitive functional groups.

The applications of 2-(5-Oxooxolan-2-yl)acetic acid are primarily in the fields of pharmaceuticals and organic synthesis:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Chemical Research: Its unique structure makes it a subject of interest in studies exploring new synthetic methodologies or biological activities.

Interaction studies involving 2-(5-Oxooxolan-2-yl)acetic acid focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Such interactions could be beneficial for developing new drugs targeting specific diseases .

Several compounds share structural similarities with 2-(5-Oxooxolan-2-yl)acetic acid, each possessing distinct properties:

Compound NameStructure TypeUnique Features
2-(Thiophen-2-yl)acetic AcidAromatic AcidExhibits selective inhibition of mPGES-1
3-Phenylpropanoic AcidAromatic CompoundUsed in cancer therapy research
2-(Oxiran-2-yl)acetic AcidEpoxy AcidKnown for its reactivity in polymer chemistry

Uniqueness

The uniqueness of 2-(5-Oxooxolan-2-yl)acetic acid lies in its oxolan structure combined with the carboxylic acid functionality, which is less common compared to other similar compounds. This structural feature may confer distinct reactivity patterns and biological activities that are yet to be fully explored.

Physical Description

Solid

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60551-20-4

Dates

Last modified: 08-15-2023

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